![molecular formula C28H43N5O12S B1230632 2-Amino-5-[[4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid CAS No. 141044-51-1](/img/no-structure.png)
2-Amino-5-[[4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ustiloxin a belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds. Ustiloxin a exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, ustiloxin a is primarily located in the cytoplasm. Outside of the human body, ustiloxin a can be found in cereals and cereal products. This makes ustiloxin a a potential biomarker for the consumption of this food product.
Scientific Research Applications
Synthesis and Transformation
- The compound has been studied in the synthesis and transformation of various biochemical structures, specifically in reactions involving penicillins. For instance, it has been involved in the preparation of methyl 2-((1S,5R)-3-benzyl-7-oxo-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl)-3-methylbut-2-enoate, with implications for the development of new antibiotics (Stoodley & Watson, 1975).
Role in Biological Systems
- The compound also appears to play a role in biological systems, such as its involvement in the formation of advanced glycation end-products, which are associated with complications of diabetes and some neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).
Pharmacological Activity
- Some derivatives of this compound show potential as antibacterial agents. For example, certain pyridonecarboxylic acids derivatives have exhibited promising in vitro and in vivo antibacterial properties (Egawa et al., 1984).
Structural Analysis and Synthesis
- The compound has been a focus in the study of molecular structures and synthetic transformations. This includes research on its X-ray structures and computational studies, aiding in the understanding of its chemical properties and potential applications (Nycz et al., 2011).
Application in Chemistry and Drug Synthesis
- Its derivatives have been utilized in the practical synthesis of complex molecules like CCR5 antagonists, which are important in the treatment of conditions like HIV (Ikemoto et al., 2005).
Role in Asymmetric Synthesis
- The compound and its derivatives have been employed in asymmetric synthesis processes, which are crucial for producing chiral molecules that have applications in pharmaceuticals (Waldmann & Braun, 1991).
Development of Antimicrobial Agents
- Novel derivatives of this compound have been synthesized and evaluated for their antimicrobial activity, contributing to the development of new antibiotics (Holla et al., 2006).
properties
CAS RN |
141044-51-1 |
|---|---|
Molecular Formula |
C28H43N5O12S |
Molecular Weight |
673.7 g/mol |
IUPAC Name |
2-amino-5-[[4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid |
InChI |
InChI=1S/C28H43N5O12S/c1-6-28(4)23(26(41)31-10-19(36)37)33-24(39)20(12(2)3)32-25(40)21(30-5)22(38)14-8-17(45-28)16(35)9-18(14)46(44)11-13(34)7-15(29)27(42)43/h8-9,12-13,15,20-23,30,34-35,38H,6-7,10-11,29H2,1-5H3,(H,31,41)(H,32,40)(H,33,39)(H,36,37)(H,42,43) |
InChI Key |
QRLBQXQEGMBXFM-UHFFFAOYSA-N |
SMILES |
CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2S(=O)CC(CC(C(=O)O)N)O)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |
Canonical SMILES |
CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2S(=O)CC(CC(C(=O)O)N)O)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |
melting_point |
195°C |
physical_description |
Solid |
synonyms |
ustiloxin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



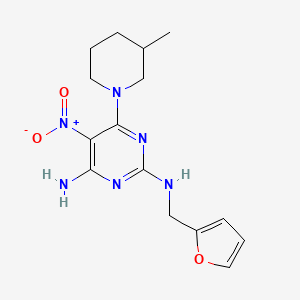
![5-Methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B1230550.png)
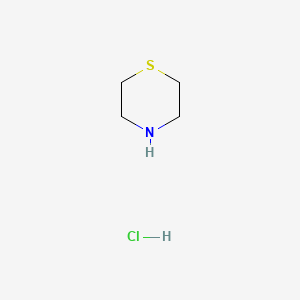
![2-[3-[(4-Chlorophenyl)methylidene]-6-methoxy-2-methylinden-1-yl]acetic acid](/img/structure/B1230554.png)

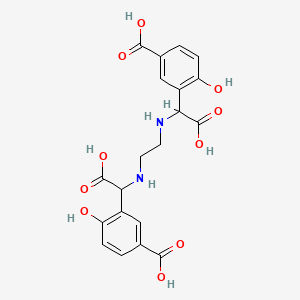
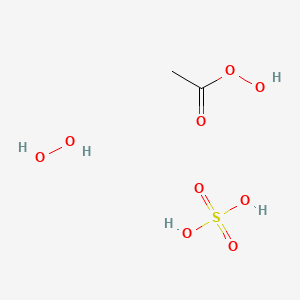

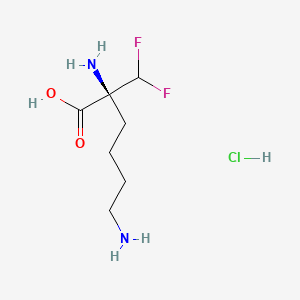


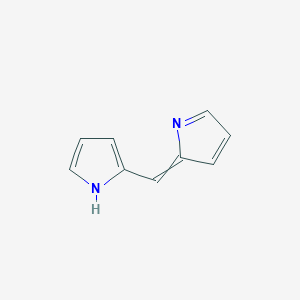
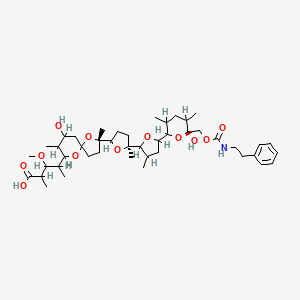
![N-tert-butyl-2-[[(3-nitrophenyl)-oxomethyl]hydrazo]-2-oxoacetamide](/img/structure/B1230573.png)